Hexanedioic acid;2-methyloxirane;oxirane

Polyurethane Elastomer Hydrolytic Stability Mechanical Properties

Hexanedioic acid;2-methyloxirane;oxirane (CAS 58481-42-8), also known as adipic acid–propylene oxide–ethylene oxide copolymer, is a poly(ether-ester) polyol produced by the alkoxylation of aliphatic adipic-acid-based polyester polyols with propylene oxide and ethylene oxide. This copolymer integrates ester linkages (from adipic acid) and ether linkages (from epoxide ring-opening) into a single backbone, providing a hybrid architecture that addresses the long-standing trade-off between mechanical robustness and hydrolytic stability in polyurethane elastomers.

Molecular Formula C11H20O6
Molecular Weight 248.27 g/mol
CAS No. 58481-42-8
Cat. No. B14605554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanedioic acid;2-methyloxirane;oxirane
CAS58481-42-8
Molecular FormulaC11H20O6
Molecular Weight248.27 g/mol
Structural Identifiers
SMILESCC1CO1.C1CO1.C(CCC(=O)O)CC(=O)O
InChIInChI=1S/C6H10O4.C3H6O.C2H4O/c7-5(8)3-1-2-4-6(9)10;1-3-2-4-3;1-2-3-1/h1-4H2,(H,7,8)(H,9,10);3H,2H2,1H3;1-2H2
InChIKeyAEGBOSBMZYQQTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexanedioic Acid;2-methyloxirane;oxirane (CAS 58481-42-8): A Poly(Ether-Ester) Copolymer for Balanced-Performance Polyurethane Systems


Hexanedioic acid;2-methyloxirane;oxirane (CAS 58481-42-8), also known as adipic acid–propylene oxide–ethylene oxide copolymer, is a poly(ether-ester) polyol produced by the alkoxylation of aliphatic adipic-acid-based polyester polyols with propylene oxide and ethylene oxide . This copolymer integrates ester linkages (from adipic acid) and ether linkages (from epoxide ring-opening) into a single backbone, providing a hybrid architecture that addresses the long-standing trade-off between mechanical robustness and hydrolytic stability in polyurethane elastomers [1].

Why Generic Polyether or Polyester Polyols Cannot Substitute Hexanedioic Acid;2-methyloxirane;oxirane Copolymer (CAS 58481-42-8)


Conventional polyols present a persistent trade-off: pure polyester polyols (e.g., adipic acid–butanediol polyesters) deliver high tensile strength, tear resistance, and oil resistance but are highly susceptible to hydrolytic degradation, whereas pure polyether polyols (e.g., polypropylene glycol or EO/PO random copolymers) offer excellent hydrolysis resistance but suffer from inferior mechanical properties [1]. Physical blending of polyester and polyether polyols fails to overcome this limitation because the two polyol types react with isocyanates at different rates, leading to phase incompatibility and poor foam or elastomer quality [1]. The poly(ether-ester) copolymer represented by CAS 58481-42-8 is chemically engineered to combine both structural features in a single molecule, eliminating the kinetic mismatch and delivering a genuine balance of mechanical strength and hydrolytic stability [1][2]. Simple substitution with either a polyester or a polyether polyol inevitably sacrifices one of these critical performance attributes.

Head-to-Head Comparative Evidence for Hexanedioic Acid;2-methyloxirane;oxirane Copolymer (CAS 58481-42-8) in Polyurethane Elastomers


Balanced Mechanical Strength and Hydrolytic Stability vs. Pure Polyester and Pure Polyether PUE

At equivalent hard-segment content, polyurethane elastomers (PUE) synthesized from the poly(ether-ester) polyol (CAS 58481-42-8 type) exhibited mechanical properties approaching those of pure polyester-type PUE and markedly superior to those of pure polyether-type PUE. Concurrently, their hydrolytic stability was significantly improved, approaching that of pure polyether-type PUE [1]. Quantitative tensile strength, elongation at break, and retention of mechanical properties after hydrolytic aging are reported in the full study.

Polyurethane Elastomer Hydrolytic Stability Mechanical Properties

Tunable Hydrophilicity via Ethylene Oxide/Propylene Oxide Ratio Control

The incorporation of ethylene oxide (EO) and propylene oxide (PO) segments into the adipic acid backbone allows systematic tuning of hydrophilicity. EO-rich compositions produce more hydrophilic polyols, while PO-rich compositions yield more hydrophobic polyols [1]. This contrasts with pure polyester polyols, which have fixed hydrophilicity determined solely by the diacid/diol composition, and pure polyether polyols, which lack ester functionality.

Hydrophilicity EO/PO Ratio Polyether Ester

Biodegradability Advantage Over Aromatic Polyester Polyols

Aliphatic polyether esters derived from adipic acid and alkylene oxides are reported to be biodegradable, unlike aromatic polyester polyols based on terephthalic acid or phthalic anhydride [1]. The ester linkages in the adipic acid segments are susceptible to enzymatic and hydrolytic cleavage, while the ether segments provide flexibility. This biodegradability is a procurement-relevant differentiator for applications requiring environmental degradability or biomedical compatibility.

Biodegradability Polyether Ester Aliphatic Polyester

Single-Component Polyol Eliminates Phase Incompatibility vs. Physical Polyester/Polyether Blends

Microcellular polyurethane elastomers (MPUE) prepared from physically blended polyester and polyether polyols suffer from poor phase compatibility and irregular cell structure because the two polyols exhibit different reactivity toward isocyanates [1]. In contrast, MPUE synthesized from the chemically integrated poly(ether-ester) polyol (CAS 58481-42-8 type) exhibits homogeneous phase morphology and consistent foaming behavior, yielding elastomers with uniform cell structure and predictable mechanical performance [1].

Phase Compatibility Polyol Reactivity Microcellular Polyurethane

High-Value Application Scenarios for Hexanedioic Acid;2-methyloxirane;oxirane Copolymer (CAS 58481-42-8)


Hydrolysis-Resistant Polyurethane Elastomers for Automotive and Industrial Seals

The balanced mechanical/hydrolytic stability profile demonstrated in head-to-head PUE comparisons [1] makes this poly(ether-ester) polyol an optimal intermediate for automotive suspension bushings, hydraulic seals, and industrial gaskets exposed to hot water, humidity, or aqueous emulsions. Pure polyester PUE would fail prematurely due to hydrolysis, while pure polyether PUE would lack adequate load-bearing capacity.

Microcellular Polyurethane Foams for Footwear and Comfort Applications

The homogeneous phase morphology and consistent foaming behavior of chemically integrated poly(ether-ester) polyols [2] enable the production of high-resilience microcellular foams for shoe soles, insoles, and cushioning. The single-component polyol stream simplifies processing and ensures uniform cell structure, which is difficult to achieve with physical polyol blends.

Biodegradable Polyurethane Matrices for Controlled-Release and Biomedical Devices

The aliphatic ester linkages in the adipic acid segment confer susceptibility to hydrolytic and enzymatic degradation [3], positioning this copolymer as a candidate for biodegradable polyurethane carriers in agricultural controlled-release formulations, temporary biomedical implants, or environmentally degradable packaging where aromatic polyester alternatives are unsuitable.

Tunable-Hydrophilicity Polyurethane Coatings and Surfactants

The ability to adjust the EO/PO ratio during polyol synthesis [4] allows formulators to produce polyurethane coatings, dispersions, or surfactants with precisely controlled water compatibility. This flexibility is invaluable for textile coatings, leather finishing, and waterborne PU dispersions where wetting, penetration, and hand-feel must be optimized for specific substrates.

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